

An In-depth Technical Guide to D-phenylalaninamide: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: **D-Phenylalaninamide**

Cat. No.: **B555535**

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This technical guide provides a comprehensive overview of **D-phenylalaninamide**, a derivative of the non-proteinogenic amino acid D-phenylalanine. It is a valuable chiral building block in medicinal chemistry and drug development, often incorporated into peptides to increase their resistance to enzymatic degradation. This document details its chemical structure, physicochemical properties, and key synthesis methodologies, including detailed experimental protocols.

Chemical Structure and Properties

D-phenylalaninamide, systematically named (2R)-2-amino-3-phenylpropanamide, is an amino acid amide derived from D-phenylalanine.^[1] Its structure features a chiral center at the alpha-carbon with the (R)-configuration, a primary amine group, a primary amide group, and a benzyl side chain.^[2] This structure allows it to participate in hydrogen bonding, influencing its interactions within biological systems.^[3]

Key Structural Features:

- Chiral Center: The α -carbon has an (R)-configuration.
- Aromatic Ring: A phenyl group attached to the β -carbon.

- Functional Groups: A primary amine ($-\text{NH}_2$), and a primary amide ($-\text{CONH}_2$).

The table below summarizes the key physicochemical properties of **D-phenylalaninamide**.

Property	Value	Reference(s)
CAS Number	5241-59-8	[2]
Molecular Formula	$\text{C}_9\text{H}_{12}\text{N}_2\text{O}$	[2]
Molecular Weight	164.21 g/mol	[2]
Appearance	White to off-white powder or crystalline solid	[1][3]
Melting Point	72-81 °C	[2]
Optical Rotation $[\alpha]\text{D}^{20}$	$-19 \pm 2^\circ$ (c=1 in 1N HCl)	[2]
Purity (Typical)	$\geq 99\%$ (HPLC)	[2]
IUPAC Name	(2R)-2-amino-3-phenylpropanamide	[1]

Synthesis of D-phenylalaninamide

The synthesis of **D-phenylalaninamide** can be achieved through several routes, commonly starting from D-phenylalanine or its derivatives. The primary challenge is to form the amide bond while preserving the stereochemical integrity of the chiral center. Both chemical and enzymatic methods have been developed.

A straightforward and common method for synthesizing **D-phenylalaninamide** is the ammonolysis of a D-phenylalanine ester, such as the methyl or ethyl ester. This reaction directly converts the ester functional group into a primary amide.

Reaction Scheme: D-Phenylalanine Methyl Ester + Ammonia \rightarrow **D-Phenylalaninamide** + Methanol

Experimental Protocol: Ammonolysis of D-Phenylalanine Methyl Ester Hydrochloride

This protocol is adapted from a general procedure for the synthesis of the L-enantiomer.[\[4\]](#)

- Materials:

- D-phenylalanine methyl ester hydrochloride
- 20-28% Aqueous ammonia solution
- Ethyl acetate

- Procedure:

- Dissolve D-phenylalanine methyl ester hydrochloride in a concentrated aqueous ammonia solution (e.g., 20% solution) in a sealed vessel.[\[4\]](#)
- Stir the reaction mixture vigorously at room temperature for approximately 20-24 hours.[\[4\]](#)
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).[\[4\]](#)
- Combine the organic phases.
- Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
- The resulting crude product is **D-phenylalaninamide**, which will appear as a white solid.[\[4\]](#)

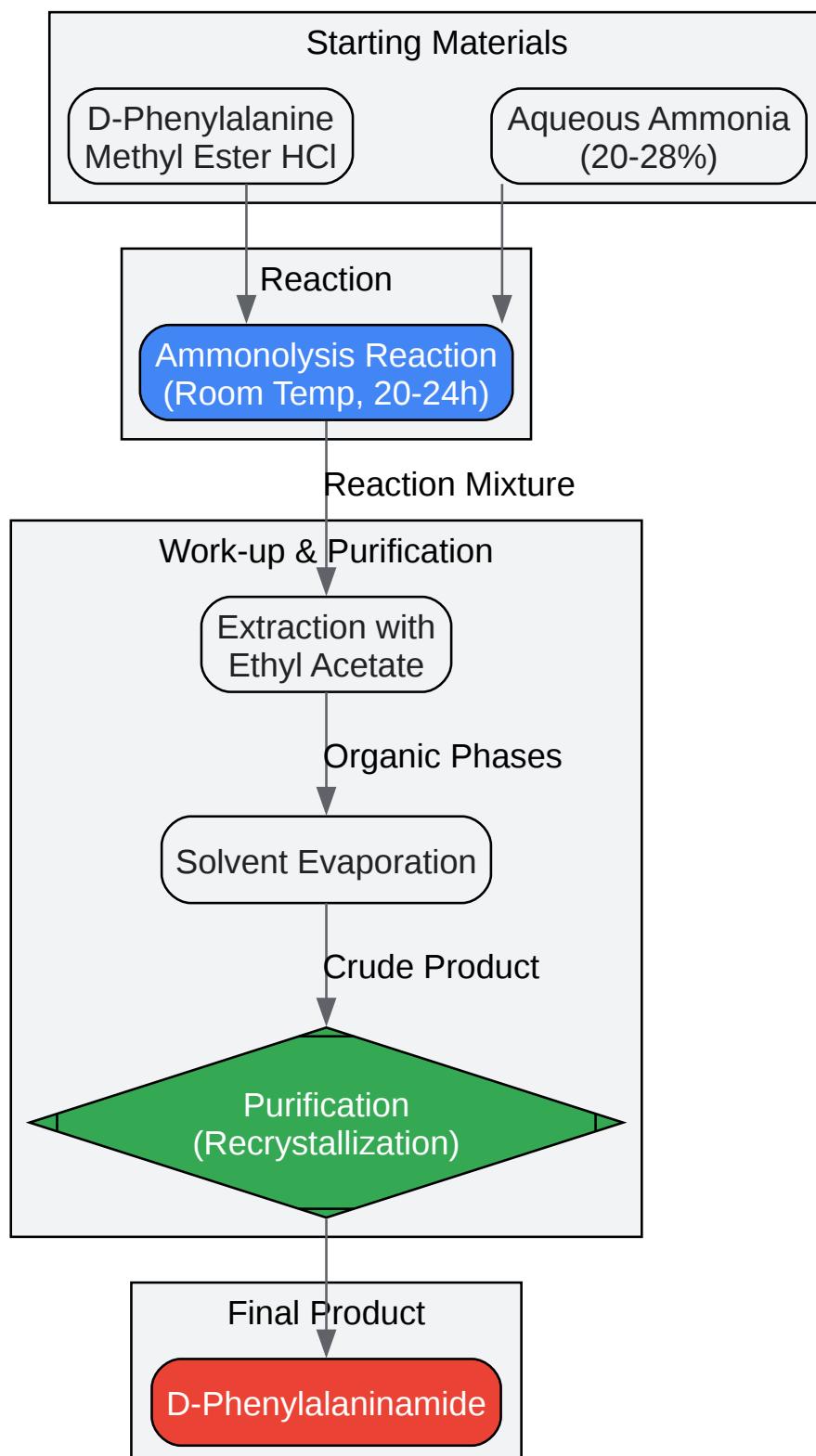
- Purification:

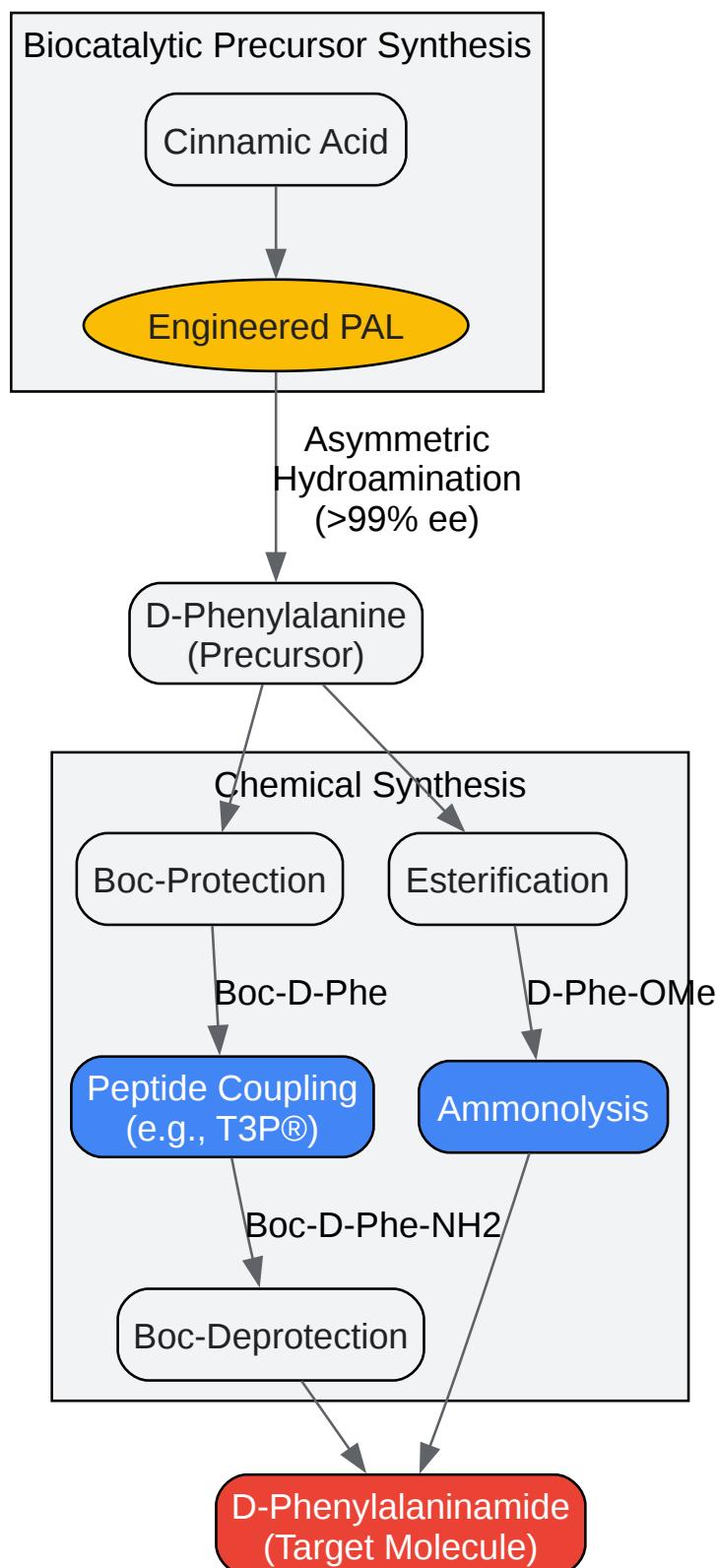
- The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

- Expected Yield:

- Yields for this type of reaction are typically in the range of 70-80%. A reported synthesis of the L-enantiomer using this method yielded 76%.[\[4\]](#)

Synthesis Workflow: Ammonolysis of D-Phenylalanine Methyl Ester



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